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Compound Name: N6-Anisoyladenosine

CAS No.: 56883-05-7

Cat. No.: B150707 Get Quote

Abstract
N6-Anisoyladenosine (N6-AA) is a synthetic adenosine derivative featuring a 4-

methoxybenzoyl modification at the N6 position. In the context of drug development and

proteomics, N6-AA serves as a critical chemical probe for mapping the ATP-binding proteome

(kinome and purinome). Its bulky hydrophobic N6-substituent allows it to probe the

"gatekeeper" regions of kinase active sites, distinguishing between kinases with open vs.

sterically restricted ATP pockets. This Application Note details the use of N6-AA in Competitive

Chemical Proteomics (Kinobeads™ assays) and Affinity Enrichment workflows to identify

specific kinase targets, characterize off-target liabilities, and elucidate signaling mechanisms.

Introduction: The N6-Modification Advantage
The human kinome comprises over 500 protein kinases, sharing a highly conserved ATP-

binding pocket. Achieving selectivity for specific kinases requires exploiting subtle structural

differences, particularly in the "hinge region" and the hydrophobic back pocket controlled by the

"gatekeeper" residue.

N6-Anisoyladenosine mimics ATP but carries a bulky anisoyl (4-methoxybenzoyl) group.
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Mechanism: The N6-nitrogen of adenosine forms a hydrogen bond with the kinase hinge

region. Substitutions at this position project into the solvent-exposed area or the hydrophobic

pocket, depending on conformation.

Selectivity Filter: Only kinases with sufficient plasticity or specific hydrophobic pockets can

accommodate the anisoyl group. This makes N6-AA an excellent tool for sub-kinome

profiling—filtering the broad kinome down to a specific subset of "anisoyl-responsive"

targets.

Key Applications
Target Deconvolution: Identifying the protein targets of N6-AA and related adenosine

analogs.

Selectivity Profiling: Using N6-AA as a competitor to determine the binding affinity (

) of kinases in complex lysates.

Structural Probing: Mapping the steric tolerance of kinase active sites.

Experimental Workflow: Competitive
Chemoproteomics
The most robust application of N6-Anisoyladenosine in proteomics is as a soluble competitor

in a Kinobeads competition assay. In this format, a broad-spectrum ATP-affinity matrix captures

the bulk kinome, and free N6-AA is used to selectively elute (compete off) its specific targets.

Principle of the Assay
Immobilization: A "mixed-bed" kinase affinity matrix (e.g., immobilized ATP or broad-spectrum

inhibitors like staurosporine/purvalanol B) is used to capture a large fraction of the kinome

from cell lysate.

Competition: The lysate is incubated with the beads in the presence of increasing

concentrations of free N6-Anisoyladenosine.

Readout: Proteins that bind N6-AA will be prevented from binding the beads (or displaced).

Quantitative Mass Spectrometry (TMT or Label-Free) measures the reduction in bead-bound
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protein intensity, allowing the calculation of

and apparent

values.

Workflow Diagram
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Caption: Workflow for Competitive Chemoproteomics using N6-Anisoyladenosine to profile

kinase targets.

Detailed Protocol: Competition Binding Assay
Materials & Reagents[1]

Compound: N6-Anisoyladenosine (purity >98%).

Affinity Matrix: Gamma-Aminophenyl-ATP-Sepharose or customized Kinobeads (mixture of

broad-spectrum inhibitors).

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM

EGTA, 10 mM NaF, 2.5 mM Na3VO4, Protease Inhibitor Cocktail.

Wash Buffer: 50 mM HEPES (pH 7.5), 1 M NaCl, 0.5% Triton X-100.

Elution/Digestion: 50 mM Tris-HCl (pH 8.0), Urea (optional), Trypsin (Sequencing Grade).

Step-by-Step Methodology
Step 1: Lysate Preparation[1]

Harvest

cells (e.g., HeLa, Jurkat, or tissue homogenate).
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Wash with ice-cold PBS.

Lyse in Lysis Buffer for 30 min at 4°C with rotation.

Clarify by ultracentrifugation (100,000 x g, 20 min, 4°C) to remove membranes and insoluble

debris.

Determine protein concentration (BCA assay). Adjust to 5 mg/mL.

Step 2: Competition Incubation
Aliquot lysate into 4 samples (1 mL each).

Add N6-Anisoyladenosine to samples at final concentrations:

Vehicle (DMSO control)

Low: 100 nM

Mid: 1 µM

High: 10 µM

Incubate for 45 min at 4°C (pre-equilibration of drug-target complex).

Step 3: Affinity Capture
Add 30 µL of equilibrated Affinity Matrix (Beads) to each sample.

Incubate for 2 hours at 4°C with end-over-end rotation.

Note: Targets bound by N6-AA in Step 2 will be "blocked" from binding the beads.

Spin down beads (1000 x g, 1 min) and discard supernatant.

Step 4: Washing & Digestion
Wash beads 3x with Lysis Buffer.

Wash beads 2x with Wash Buffer (High salt reduces non-specific binding).
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Wash beads 1x with 50 mM Tris-HCl (pH 8.0) to remove detergent.

Resuspend beads in 50 µL Digestion Buffer (50 mM Tris, 2 M Urea, 5 µg/mL Trypsin).

Incubate overnight at 37°C.

Step 5: MS Analysis
Collect supernatant (peptides).

Desalt using C18 StageTips.

Analyze via LC-MS/MS (e.g., Orbitrap Exploris 480).

Quantification: Compare peptide abundance in DMSO vs. Drug-treated samples.

Data Analysis & Interpretation
The primary output is a Dose-Response Curve for every identified protein.

Calculation of
For each protein, plot the relative abundance (Intensity_Drug / Intensity_DMSO) against the

concentration of N6-Anisoyladenosine. Fit the data to the Hill equation to derive the

.

For comparative profiling, the

is often used directly as a proxy for affinity.

Expected Results Table
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Protein Target
DMSO
Intensity

10 µM N6-AA
Intensity

Ratio
(Drug/DMSO)

Interpretation

Kinase A 1.0E8 1.0E8 1.0

Non-binder (N6-

AA does not

bind)

Kinase B 5.0E7 0.5E7 0.1

High Affinity

Target

(Displaced by

N6-AA)

HSP90 2.0E9 1.9E9 0.95

Background

(Non-specific

bead binder)

Adenosine

Receptor
1.0E6 0.1E6 0.1

Specific Target

(Known

interactor)

Visualization of Target Selectivity
The following diagram illustrates how N6-AA selectively engages specific kinases based on the

"Gatekeeper" residue size.

Kinase Type 1: Small Gatekeeper (e.g., Thr) Kinase Type 2: Large Gatekeeper (e.g., Met/Phe)

Open Pocket

N6-AA Binds
(High Affinity)

Steric Clash

No Binding
(N6-AA Excluded)

Blocked

N6-Anisoyladenosine
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Caption: Structural basis of N6-Anisoyladenosine selectivity. The bulky anisoyl group restricts

binding to kinases with accessible hydrophobic pockets.

Troubleshooting & Optimization
Issue Possible Cause Solution

Low Protein Recovery
Inefficient Lysis or Bead

Capacity

Increase lysate concentration

(up to 10 mg/mL); Ensure

beads are not saturated (titrate

bead volume).

High Background Non-specific binding to matrix

Increase salt in wash buffer

(up to 1M NaCl); Add 1 mM

ATP to wash to remove weak

binders (optional).

No Competition Observed
N6-AA degradation or low

affinity

Prepare fresh N6-AA stock in

DMSO; Verify compound

integrity by LC-MS; Test higher

concentrations (up to 100 µM).

Precipitation N6-AA insolubility

N6-AA is hydrophobic. Ensure

final DMSO concentration is

<1% but compound is soluble.

Sonicate stock solution if

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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